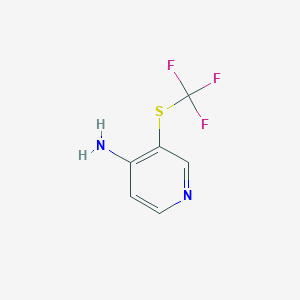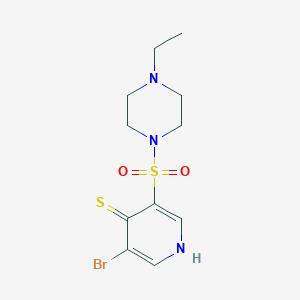
3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a complex organic compound with a molecular formula of C11H16BrN3O3S. This compound is notable for its unique structure, which includes a bromine atom, a piperazine ring, and a sulfonyl group attached to a pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multiple steps. One common method starts with the bromination of pyridine derivatives, followed by the introduction of the piperazine ring through nucleophilic substitution. The sulfonyl group is then added using sulfonation reactions. The final step involves the thiolation of the pyridine ring to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: De-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
- 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Uniqueness
3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiol and a sulfonyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H16BrN3O2S2 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-bromo-5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H16BrN3O2S2/c1-2-14-3-5-15(6-4-14)19(16,17)10-8-13-7-9(12)11(10)18/h7-8H,2-6H2,1H3,(H,13,18) |
InChI Key |
GTZODMGLMBXSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


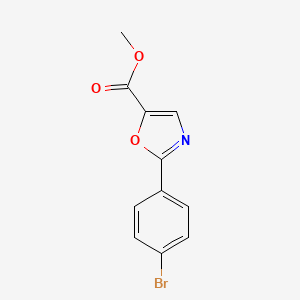
![1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11809557.png)
![4,6-Dimethylbenzo[d]isoxazol-3-ol](/img/structure/B11809559.png)

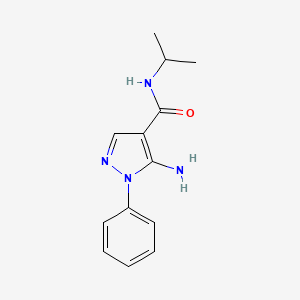

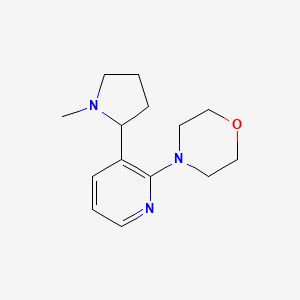
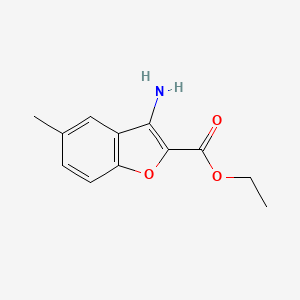

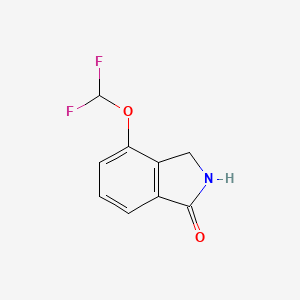
![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)


